
10-Methylacridin-9-one;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methylacridin-9-one;2,2,2-trifluoroacetic acid is a compound that combines the structural features of 10-methylacridin-9-one and 2,2,2-trifluoroacetic acid. 10-Methylacridin-9-one is a derivative of acridone, a heterocyclic compound with a wide range of applications in organic synthesis and medicinal chemistry. 2,2,2-Trifluoroacetic acid is a strong organic acid commonly used in peptide synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methylacridin-9-one typically involves the methylation of acridone. This can be achieved through various methods, including the use of methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
2,2,2-Trifluoroacetic acid is industrially produced by the electrochemical fluorination of acetic acid derivatives or by the reaction of trifluoroacetyl chloride with water. The reaction conditions for the synthesis of 2,2,2-trifluoroacetic acid involve the use of strong acids or bases and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
10-Methylacridin-9-one can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert it to dihydroacridine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the acridine ring.
2,2,2-Trifluoroacetic acid is known for its strong acidic properties and can participate in:
Deprotection Reactions: It is commonly used to remove protecting groups in peptide synthesis.
Esterification: It can react with alcohols to form trifluoroacetate esters.
Hydrolysis: It can hydrolyze esters and amides to their corresponding acids and amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Scientific Research Applications
10-Methylacridin-9-one;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 10-Methylacridin-9-one involves its interaction with biological macromolecules such as DNA and proteins. It can intercalate into DNA, disrupting its structure and function, which can lead to cell death. The trifluoroacetic acid component can enhance the compound’s solubility and stability, facilitating its use in various biochemical assays .
Comparison with Similar Compounds
10-Methylacridin-9-one can be compared with other acridone derivatives such as:
Acridin-9(10H)-one: Known for its fluorescence properties and use in photodynamic therapy.
3,6-Di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one: A novel thermally activated delayed fluorescence material with high luminescence efficiency.
The uniqueness of 10-Methylacridin-9-one lies in its specific structural modifications, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
88147-32-4 |
|---|---|
Molecular Formula |
C16H12F3NO3 |
Molecular Weight |
323.27 g/mol |
IUPAC Name |
10-methylacridin-9-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H11NO.C2HF3O2/c1-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)15;3-2(4,5)1(6)7/h2-9H,1H3;(H,6,7) |
InChI Key |
QUQCLORBQSPNHU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


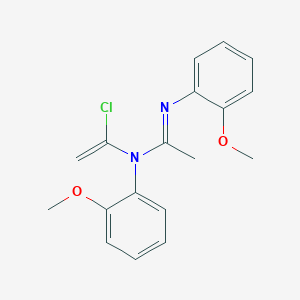
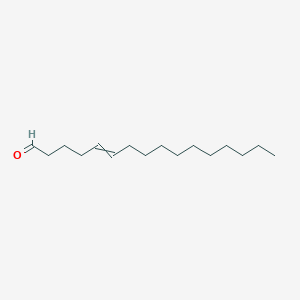
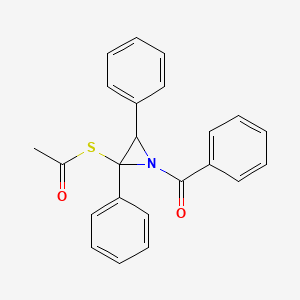
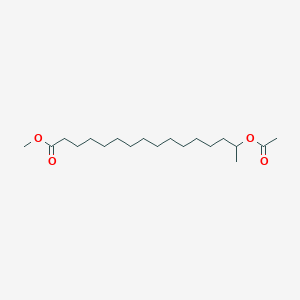
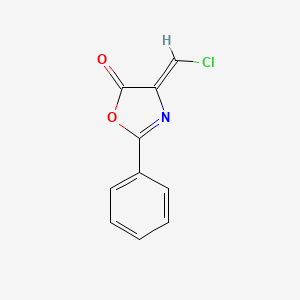


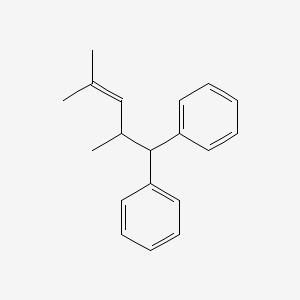
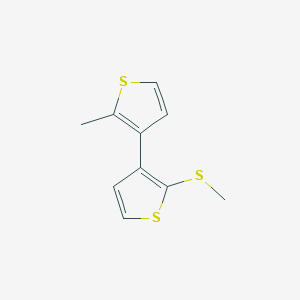
![3,3'-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one)](/img/structure/B14385015.png)




